molecular formula C7H14O4S B1366683 (2,2-dimethyl-3-oxobutyl) methanesulfonate

(2,2-dimethyl-3-oxobutyl) methanesulfonate

Cat. No.: B1366683
M. Wt: 194.25 g/mol
InChI Key: KYGTUAYBXXZMFE-UHFFFAOYSA-N
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Description

(2,2-dimethyl-3-oxobutyl) methanesulfonate is an organic compound with the molecular formula C7H14O4S It is a derivative of methanesulfonic acid, where the hydrogen atom of the sulfonic acid group is replaced by a 2,2-dimethyl-3-oxo-butyl group

Properties

Molecular Formula

C7H14O4S

Molecular Weight

194.25 g/mol

IUPAC Name

(2,2-dimethyl-3-oxobutyl) methanesulfonate

InChI

InChI=1S/C7H14O4S/c1-6(8)7(2,3)5-11-12(4,9)10/h5H2,1-4H3

InChI Key

KYGTUAYBXXZMFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)COS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,2-dimethyl-3-oxobutyl) methanesulfonate can be synthesized through esterification reactions. One common method involves the reaction of methanesulfonic acid with 2,2-dimethyl-3-oxo-butanol in the presence of a dehydrating agent such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of methanesulfonic acid 2,2-dimethyl-3-oxo-butyl ester may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

(2,2-dimethyl-3-oxobutyl) methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,2-dimethyl-3-oxobutyl) methanesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in esterification and substitution reactions.

    Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving ester substrates.

    Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of methanesulfonic acid 2,2-dimethyl-3-oxo-butyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanesulfonic acid and 2,2-dimethyl-3-oxo-butanol, which can then participate in further chemical reactions. The sulfonic acid group can act as a strong acid, facilitating proton transfer reactions and catalyzing various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid ethyl ester: Similar ester compound with an ethyl group instead of a 2,2-dimethyl-3-oxo-butyl group.

    Methanesulfonic acid methyl ester: Another ester derivative with a methyl group.

Uniqueness

(2,2-dimethyl-3-oxobutyl) methanesulfonate is unique due to the presence of the 2,2-dimethyl-3-oxo-butyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and industrial processes.

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